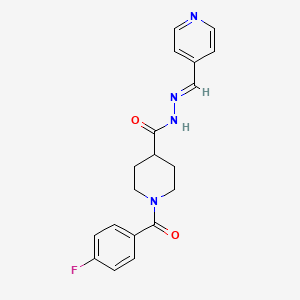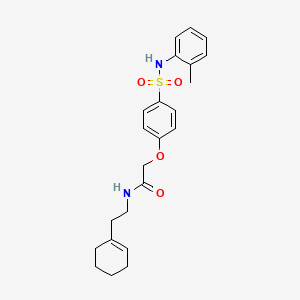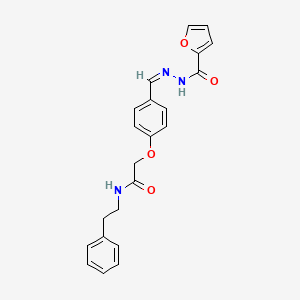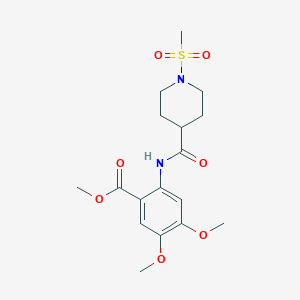
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide, also known as FPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FPPC is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, and modulation of oxidative stress and inflammation. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide. One direction is to optimize the synthesis method to increase the yield of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide in animal models to determine its efficacy and toxicity. Additionally, further studies are needed to investigate the potential therapeutic properties of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide in other diseases, such as diabetes and cardiovascular diseases.
Synthesis Methods
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide can be synthesized using various methods, including the reaction of 4-piperidone with 4-fluorobenzoyl hydrazide in the presence of pyridine and acetic acid. Another method involves the reaction of 4-piperidone with 4-fluorobenzoyl isothiocyanate in the presence of pyridine. The yield of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide using these methods has been reported to be around 50-70%.
Scientific Research Applications
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been studied extensively for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-17-3-1-16(2-4-17)19(26)24-11-7-15(8-12-24)18(25)23-22-13-14-5-9-21-10-6-14/h1-6,9-10,13,15H,7-8,11-12H2,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVOLFIXWWZNCA-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)








